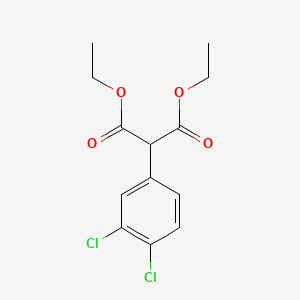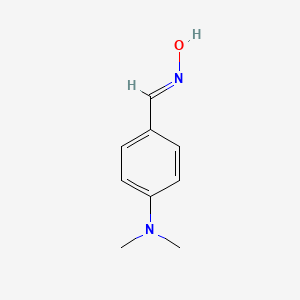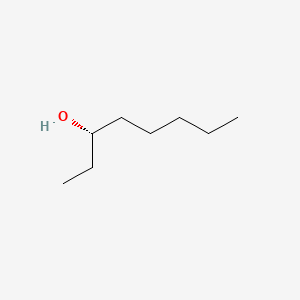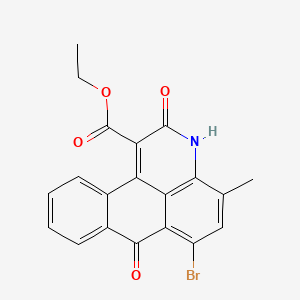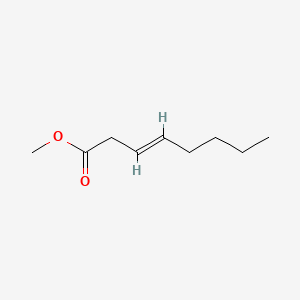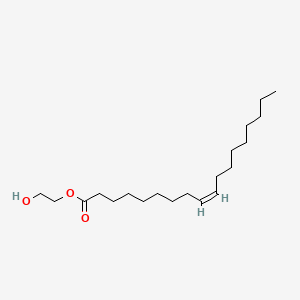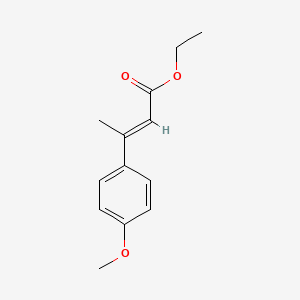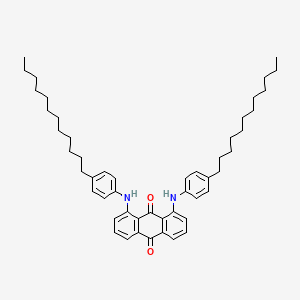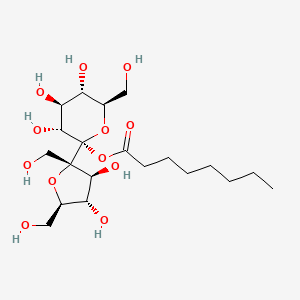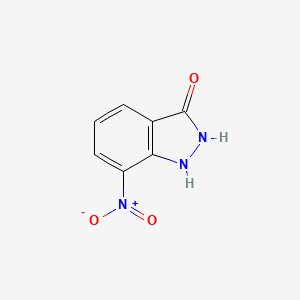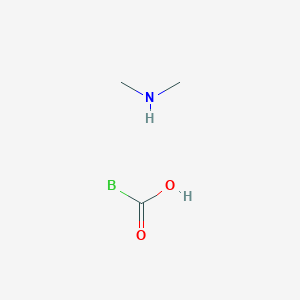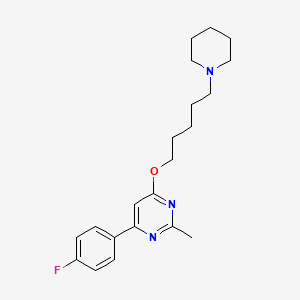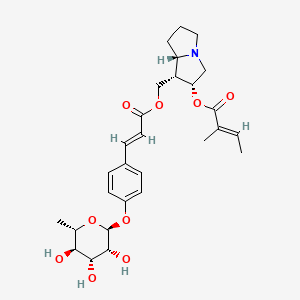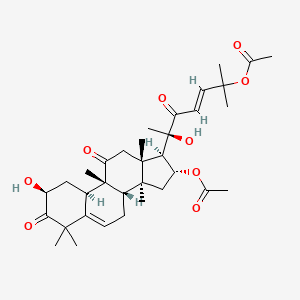
Fabacein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Toxicity Monitoring Using Vicia Faba
Vicia faba, also known as the faba bean, is extensively used in environmental toxicity studies. Its bioassay is employed to evaluate DNA damages such as chromosomal and nuclear aberrations caused by various agents like metallic compounds, pesticides, and industrial effluents. The Vicia faba bioassay stands out due to its affordability, ease of handling, fast cell division rate, and sensitivity. It allows for the evaluation of cytotoxic, genotoxic, and mutagenic agents, thereby playing a significant role in ecotoxicological studies (Iqbal, 2016).
Metabolic Network Analysis in Disease Research
Flux-balance analysis (FBA) of metabolic networks is a critical tool in understanding diseases like malaria. For instance, the metabolic network of Plasmodium falciparum, the primary malaria agent, has been studied through FBA. This analysis helped identify essential genes with little redundancy, providing insights into potential drug targets with low sequence identity to human proteins (Plata, Hsiao, Olszewski, Llinás, Vitkup, 2010).
Understanding Fumarylacetoacetate Hydrolase Mechanism
Research on fumarylacetoacetate hydrolase (FAH) has advanced understanding of human metabolism and related diseases. The study of FAH inhibitors has provided insight into the catalytic mechanisms of enzymes and potential treatments for hereditary tyrosinemia type I (HT1), a fatal metabolic disease (Bateman, Bhanumoorthy, Witte, McClard, Grompe, Timm, 2001).
Glycemic Index Research
Studies on glycated proteins like HbA1c, glycated albumin, and fructosamine are crucial for understanding and managing diabetes. Such research evaluates the kinetics of these proteins in response to plasma glucose changes, providing insights into the management of glycemic levels in diabetic patients (Tahara, Shima, 1995).
Nutritional and Agricultural Research
Faba beans, a variety of Vicia faba, are studied for their nutritional value and agricultural applications. Research includes assessing their protein content, growth dynamics, and response to environmental factors, making them a significant crop for both human consumption and animal feed (Barłóg, Grzebisz, Łukowiak, 2018).
Disease Prevention Studies
Faba bean extracts, particularly in the form of Ferulic Acid (FA), are researched for their potential in preventing diabetes-related vascular damages. Studies show that FA may reduce protein glycation and lipid peroxidation, offering insights into new preventive measures against diabetes-associated complications (Sompong, Cheng, Adisakwattana, 2015).
Propriétés
Numéro CAS |
37710-13-7 |
|---|---|
Nom du produit |
Fabacein |
Formule moléculaire |
C34H48O9 |
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
[(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C34H48O9/c1-18(35)42-23-16-31(7)24-12-11-20-21(15-22(37)28(40)30(20,5)6)33(24,9)26(39)17-32(31,8)27(23)34(10,41)25(38)13-14-29(3,4)43-19(2)36/h11,13-14,21-24,27,37,41H,12,15-17H2,1-10H3/b14-13+/t21-,22+,23-,24+,27+,31+,32-,33+,34+/m1/s1 |
Clé InChI |
VDSNEQABQQKTRF-ZHECFNFVSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@]2([C@@H]3CC=C4[C@H]([C@@]3(C(=O)C[C@@]2([C@H]1[C@](C)(C(=O)/C=C/C(C)(C)OC(=O)C)O)C)C)C[C@@H](C(=O)C4(C)C)O)C |
SMILES |
CC(=O)OC1CC2(C3CC=C4C(C3(C(=O)CC2(C1C(C)(C(=O)C=CC(C)(C)OC(=O)C)O)C)C)CC(C(=O)C4(C)C)O)C |
SMILES canonique |
CC(=O)OC1CC2(C3CC=C4C(C3(C(=O)CC2(C1C(C)(C(=O)C=CC(C)(C)OC(=O)C)O)C)C)CC(C(=O)C4(C)C)O)C |
Autres numéros CAS |
37710-13-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



